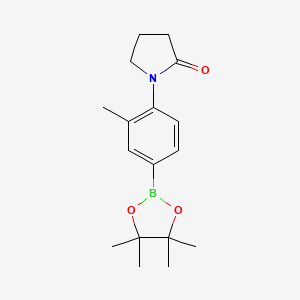

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative. Boronic esters are highly valued in organic synthesis due to their versatility and stability. This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters .

Scientific Research Applications

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of stable boronate complexes. These interactions are crucial for its applications in drug delivery and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the 3-Methyl-4-(2-oxo-1-pyrrolidinyl) group.

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.

Uniqueness

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and drug development .

Biological Activity

3-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings and case studies.

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.2 g/mol

- Appearance : White to yellow solid

- Melting Point : Not specified

Synthesis

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with pyrrolidinone precursors. The synthetic routes are well-established in organoboron chemistry, allowing for optimization in yield and purity.

Anticancer Activity

Boronic acids have been studied for their anticancer properties, particularly in the context of proteasome inhibition. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway, leading to apoptosis in cancer cells . The structural similarity of this compound to known anticancer agents warrants further investigation into its potential as an anticancer drug.

Antibacterial and Antiviral Properties

Research indicates that boronic acids can exhibit antibacterial and antiviral activities. A study highlighted the use of phenylboronic acid derivatives in developing drug delivery systems that enhance the efficacy of existing antibiotics against resistant strains . This suggests that this compound may also possess similar properties worth exploring.

Reactive Oxygen Species (ROS) Response

A novel application was reported where phenylboronic acid pinacol esters were used to create a ROS-responsive drug delivery system. In this system, curcumin was encapsulated within nanoparticles modified with boronic acid, demonstrating enhanced anti-inflammatory effects in periodontitis treatment . This indicates a potential therapeutic pathway for this compound in inflammatory diseases.

Case Studies and Research Findings

Discussion

The biological activity of this compound remains an area ripe for exploration. Given the established activities of related boronic acids, further research is essential to elucidate its specific mechanisms of action and therapeutic potential. Investigating its interactions at the molecular level could reveal new applications in drug development.

Properties

Molecular Formula |

C17H24BNO3 |

|---|---|

Molecular Weight |

301.2 g/mol |

IUPAC Name |

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H24BNO3/c1-12-11-13(18-21-16(2,3)17(4,5)22-18)8-9-14(12)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3 |

InChI Key |

DRCICLFKYBVRHC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.